molecular formula C8H6ClNO4 B3012851 3-Chloro-2-methoxy-5-nitrobenzaldehyde CAS No. 861302-89-8

3-Chloro-2-methoxy-5-nitrobenzaldehyde

Cat. No.: B3012851
CAS No.: 861302-89-8
M. Wt: 215.59
InChI Key: MPLQJIGFQWHKII-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-5-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at position 3, a methoxy group at position 2, and a nitro group at position 3.

Properties

IUPAC Name

3-chloro-2-methoxy-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8-5(4-11)2-6(10(12)13)3-7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLQJIGFQWHKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-methoxy-5-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 3-chloro-2-methoxybenzaldehyde using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-methoxy-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-chloro-2-methoxy-5-nitrobenzaldehyde depends on the specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The presence of the nitro group can facilitate electron transfer reactions, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Effects

Key structural analogs differ in substituent positions and functional groups, leading to distinct physicochemical and biological properties:

Compound Name Substituents (Positions) CAS Number Key Differences vs. Target Compound Reference
5-Chloro-2-hydroxy-3-nitrobenzaldehyde Cl (5), OH (2), NO₂ (3) 16634-90-5 Hydroxy instead of methoxy at position 2
5-Chloro-2-methoxy-3-nitroacetophenone Cl (5), OMe (2), NO₂ (3), COCH₃ 71002-71-6 Acetophenone backbone vs. benzaldehyde
5-Chloro-2-hydroxy-N-phenylbenzamide Cl (5), OH (2), CONHPh 789180-45-0 Benzamide derivative with phenyl group
5-Chloro-3-methylsalicylaldehyde Cl (5), OH (2), CH₃ (3) 23602-63-3 Methyl group at position 3; lacks nitro

Analysis :

  • Methoxy vs. Hydroxy : The methoxy group in the target compound enhances lipophilicity compared to hydroxy-containing analogs (e.g., 5-Chloro-2-hydroxy-3-nitrobenzaldehyde), which may improve membrane permeability but reduce solubility in polar solvents .
  • Nitro Group Impact: The nitro group at position 5 (electron-withdrawing) likely increases electrophilicity at the aldehyde position, making it more reactive in condensation or nucleophilic addition reactions compared to non-nitro analogs like 5-Chloro-3-methylsalicylaldehyde .

Biological Activity

3-Chloro-2-methoxy-5-nitrobenzaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies, research findings, and relevant data tables.

  • Molecular Formula : C8H7ClN2O4
  • Molar Mass : 218.6 g/mol
  • CAS Number : 22353-53-3
  • Structure : The compound features a chlorinated aromatic ring with methoxy and nitro substituents, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating various Schiff bases derived from similar structures reported selective antibacterial activity against strains such as Staphylococcus aureus and Candida albicans. The presence of the nitro group is often associated with enhanced antimicrobial effects due to its ability to interfere with microbial cellular processes .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
4-Hydroxy-3-methoxy-5-nitrobenzaldehydeC. albicans16 µg/mL
2-NitrobenzaldehydeE. coli64 µg/mL

Cytotoxic Effects

In addition to its antimicrobial properties, recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, a study focused on the modulation of signaling pathways in cancer cells indicated that similar nitro-substituted aldehydes can induce apoptosis through the PI3K/AKT/mTOR pathway .

Case Study: Cytotoxicity Evaluation

A specific evaluation of cytotoxicity was conducted using human colorectal cancer cell lines (HCT116 and Caco-2). The results demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxic effects, suggesting potential applications in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The nitro group may participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can damage cellular components.
  • Interference with DNA Replication : Compounds with similar structures have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Cellular Signaling Pathways : As noted in cytotoxicity studies, this compound may affect key signaling pathways involved in cell survival and proliferation.

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